N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxido) and substituted at position 3 with a 2-methoxyphenyl group. The (2Z)-ylidene moiety bridges the thiazole ring to a 2-methylpropanamide side chain. Its stereoelectronic properties are influenced by the electron-withdrawing sulfone group and the electron-donating methoxy substituent, which may modulate reactivity and biological interactions.
Properties
Molecular Formula |
C16H20N2O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-10(2)15(19)17-16-18(11-6-4-5-7-13(11)22-3)12-8-24(20,21)9-14(12)23-16/h4-7,10,12,14H,8-9H2,1-3H3 |
InChI Key |
JVYGGLOTVXCEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Overview
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that features a thiazole ring and has garnered attention for its potential applications in various scientific fields. Its unique structure, characterized by multiple functional groups, suggests a wide range of biological and chemical activities.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its thiazole ring can participate in various chemical reactions such as oxidation and reduction, making it valuable in organic synthesis.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Medicine
The compound is being explored for its therapeutic potential in drug development. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new medications.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:
- Anticancer Activity Study : A study published in Molecules explored various thiazole derivatives' anticancer properties. The findings indicated that compounds with similar structural features exhibited significant cytotoxic effects against multiple cancer cell lines.
- Antimicrobial Evaluation : Research highlighted in the Turkish Journal of Chemistry demonstrated that several thiazole derivatives possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This unpredictability makes it a valuable compound for research in drug development and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems reported in the literature, focusing on structural features, synthetic methodologies, and physicochemical properties.
Structural Features
| Compound Name | Core Structure | Key Substituents | Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Tetrahydrothieno[3,4-d][1,3]thiazole | 2-Methoxyphenyl, 5,5-dioxido, 2-methylpropanamide | Sulfone, amide, methoxy | — |
| 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) | 1,3,4-Thiadiazole | Phenyl, hydroxy, imino | Hydroxy, imine, thiadiazole | [2] |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, 5-methylfuran, dioxo | Cyano, ketone, thiazole-pyrimidine fusion | [3] |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Thiazole | 4-Chlorophenyl, 2,5-dimethylphenyl, hydrazide | Hydrazide, chloro, dimethyl | [4] |
Key Observations :
- The target compound’s sulfone group distinguishes it from most analogs, which typically feature thioether or thiadiazole sulfur atoms . This sulfone moiety enhances polarity and may influence metabolic stability.
- The hydrazide functionality in 9f contrasts with the target’s amide linkage, which is more hydrolytically stable under physiological conditions.
Key Observations :
- The synthesis of thiazole/thiadiazole derivatives often employs reflux in polar aprotic solvents (e.g., EtOH, AcOH) with acid catalysts (e.g., NaOAc) .
- The target compound’s sulfone group likely requires oxidation of a thioether precursor, a step absent in the synthesis of analogs 20 or 11b .
Physicochemical and Spectroscopic Properties
Key Observations :
- The target’s sulfone group would produce strong IR absorptions at ~1300–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching), absent in analogs 20 or 11b .
- The methoxy substituent in the target compound would yield a distinct singlet near δ 3.8 ppm in $^1$H-NMR, differentiating it from the hydroxy group in 20 (δ 10.49 ppm) .
Biological Activity
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{17}H_{20}N_{2}O_{4}S
- Molecular Weight : 356.42 g/mol
The compound features a thieno-thiazole core with a methoxyphenyl substituent, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions involving thiazole derivatives and various aldehydes. The detailed synthetic pathway is crucial for ensuring the purity and yield of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests against various cancer cell lines have demonstrated significant cytotoxic effects. A notable study reported that derivatives similar to this compound exhibited inhibition rates of up to 68% against specific breast cancer cell lines after 72 hours of exposure .
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|
| AMJ13 (Breast) | 40 | 66 |
| AMJ13 (Breast) | 60 | 68 |
| REF (Control) | 20 | <10 |
This data suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Research indicates that similar thiazole derivatives can significantly reduce inflammation in animal models. For example, one study observed that compounds with structural similarities inhibited carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in modulating cellular pathways involved in inflammation and cancer progression.
Potential Pathways
- Inhibition of NF-kB Pathway : Many thiazole derivatives are known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.
- Induction of Apoptosis : The compound may activate pro-apoptotic signals while inhibiting anti-apoptotic pathways in cancer cells.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. One notable case involved a derivative tested in a clinical trial for patients with advanced breast cancer. The results indicated a marked improvement in patient outcomes when combined with standard chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
